

Fedratinib protein precipitation sample preparation UPLC-MS/MS

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Compound Focus: Fedratinib

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Introduction to Fedratinib Analysis

Fedratinib is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adults [1] [2]. As a targeted therapy, monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction (DDI) investigations.

Fedratinib is primarily metabolized by the CYP3A4 enzyme [3]. This characteristic makes it susceptible to pharmacokinetic interactions with other drugs that inhibit or induce CYP3A4, necessitating reliable bioanalytical methods for its quantification. The protocols below describe ultra-fast, sensitive, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the analysis of **fedratinib** in various biological samples.

Experimental Protocols and Workflows

Here is a standardized workflow for the sample preparation and analysis of **fedratinib**. The specific parameters for different sample types are detailed in the subsequent sections.

Detailed Protocol for Plasma/HLM Sample Preparation

The following steps outline a simple protein precipitation method suitable for both rat plasma and Human Liver Microsome (HLM) matrices [4] [3].

- **Sample Aliquoting:** Pipette a **100 µL** aliquot of the plasma or HLM sample into a 1.5 mL polypropylene microcentrifuge tube.
- **Internal Standard Addition:** Add **20 µL** of the internal standard (IS) working solution. Reported methods use **Bosutinib** (200 ng/mL in methanol) or **Encorafenib (ENB)** as the IS [4] [3].
- **Protein Precipitation:** Add **300 µL of acetonitrile** as the precipitation solvent. Vortex mix vigorously for **1.0 minute** to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at **13,000 g to 16,000 g for 10 minutes** at room temperature to form a solid pellet and obtain a clear supernatant.
- **Sample Injection:** Transfer **100 µL** of the clean supernatant into a designated autosampler vial. A typical **injection volume of 2.0 µL** is used for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Configuration and Parameters

The analytical conditions for chromatographic separation and mass spectrometric detection are summarized below.

Liquid Chromatography (UPLC) Conditions

- **Column:** Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [4] [3].
- **Column Temperature:** 40 °C.
- **Mobile Phase:**
 - Solvent A: Acetonitrile [3]
 - Solvent B: 0.1% Formic acid in water [3]
- **Flow Rate:** 0.40 mL/min [3].
- **Injection Volume:** 2.0 µL [3].
- **Gradient Program:**
 - 0 - 0.5 min: 10% A (hold)
 - 0.5 - 1.0 min: 10% A to 90% A (linear gradient)
 - 1.0 - 2.0 min: 90% A (hold)
 - 2.0 - 2.1 min: 90% A to 10% A (linear gradient)
 - 2.1 - 3.0 min: 10% A (re-equilibration) [3]

Mass Spectrometry (TQS) Conditions

- **Ionization Source:** Electrospray Ionization (ESI) in positive ion mode [4] [3].
- **Detection Mode:** Multiple Reaction Monitoring (MRM) [3].

- **Fedratinib Transitions:**
 - Quantification ion: m/z 525.12 → 98.00 [3]
 - Qualification ion: m/z 525.12 → 468.99 [3]
- **Internal Standard Transitions:**
 - Bosutinib (IS): m/z 529.82 → 141.01 [3]
 - Encorafenib (IS): Specific transition not detailed in searched articles.

Data Presentation and Method Validation

The developed methods have been rigorously validated according to US FDA guidelines for bioanalytical methods [4] [3]. The key validation parameters from two representative studies are compiled below for easy comparison.

Table 1. Summary of Validation Parameters for Fedratinib UPLC-MS/MS Assays

Validation Parameter	Method in Rat Plasma [3]	Method in HLM Matrix [4]
Linear Range	0.5 - 500 ng/mL	1.0 - 3000 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	1.0 ng/mL
Intra-Day Precision (% RSD)	≤ 11.5%	-5.33% to 5.56% (Deviation)
Intra-Day Accuracy (%)	-10.7% to 9.7% (Range similar)	-9.00% to 6.67% (Deviation)
Inter-Day Precision	Within 15%	-5.33% to 5.56% (Deviation)
Inter-Day Accuracy	-12.0% to 14.3% (Range)	-9.00% to 6.67% (Deviation)
Matrix Effect	Within acceptable limits	Absence of HLM matrix effects
Recovery	> 88.5%	Reported as reproducible

Validation Parameter	Method in Rat Plasma [3]	Method in HLM Matrix [4]
Run Time	3.0 min	1.0 min (Ultra-fast)

Table 2. Key Pharmacokinetic and In Vitro Parameters of Fedratinib

Parameter	Value	Application / Context
In Vitro Half-life ($t_{1/2}$)	23.26 min	Metabolic stability in HLMs [4]
Intrinsic Clearance (Cl_{int})	34.86 mL min ⁻¹ kg ⁻¹	Metabolic stability in HLMs [4]
Effective Half-life in Patients	41 hours	Clinical dosing [1] [2]
Drug-Drug Interaction	Increased systemic exposure with CYP3A4 inhibitors (e.g., Fluconazole, Itraconazole)	Co-administration requires caution [3]

Application in Drug-Drug Interaction (DDI) Studies

The validated UPLC-MS/MS method for rat plasma was successfully applied to study pharmacokinetic DDIs between **fedratinib** and several antifungal drugs [3]. The study concluded that:

- **Fluconazole** resulted in the most prominent inhibitory effect on **fedratinib** metabolism in rats, followed by **itraconazole** and **isavuconazole** [3].
- This indicates that the toxicity risk of **fedratinib** may increase when it is co-administered with CYP3A4 inhibitors, and clinical monitoring is advised [3].

Conclusion

The described UPLC-MS/MS protocols provide robust, rapid, and sensitive methods for the quantification of **fedratinib** in biological matrices. The detailed sample preparation, chromatographic conditions, and validation data serve as a comprehensive guide for researchers conducting bioanalysis, metabolic stability studies, and drug-drug interaction assessments for **fedratinib** in both non-clinical and clinical settings.

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